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Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

Cat. No.: B1298621

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a profound understanding of the
structural and electronic properties of heterocyclic compounds is paramount. 5-
Methylpyridine-3-carbonitrile, a key building block in the synthesis of various biologically
active molecules, is no exception. This technical guide provides a comprehensive overview of
the Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a
foundational resource for its identification, characterization, and utilization in complex synthetic
pathways.

While direct experimental *H and 3C NMR data for 5-methylpyridine-3-carbonitrile is not
readily available in public spectral databases, this guide presents a detailed analysis based on
a closely related analogue, 2-methoxy-5-methylpyridine-3-carbonitrile. The provided data
offers valuable insights into the expected spectral features of the target molecule,
supplemented by standardized experimental protocols and structural assignments.

'H and **C NMR Spectral Data

The following tables summarize the *H and 3C NMR spectral data for the analogue 2-methoxy-
5-methylpyridine-3-carbonitrile. This data serves as a strong predictive model for the
spectral characteristics of 5-methylpyridine-3-carbonitrile, with expected variations primarily
in the electronic environment of the pyridine ring due to the absence of the 2-methoxy group.

Table 1: 1H NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile[1]
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. . Coupling

. Chemical Shift Lo .

Signal Multiplicity Constant (J, Assighment
(3, ppm)
Hz)

1 8.16 d 2.2 H-6
2 7.69 d 2.2 H-4
3 4.01 s - OCHs
4 2.31 S - CHs

Table 2: 13C NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile[1]

Signal Chemical Shift (6, ppm) Assighment
1 162.0 C-2

2 150.7 C-6

3 142.7 C-4

4 125.6 C-5

5 114.7 CN

6 95.5 C-3

7 53.8 OCHs

8 16.4 CHs

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation.
The following are detailed methodologies for obtaining *H and 3C NMR spectra, representative
of standard practices in organic chemistry research.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 5-
methylpyridine-3-carbonitrile.
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» Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.
Common choices include Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-ds), and
Acetone-ds. The choice of solvent can slightly influence chemical shifts.

o Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately
0.6-0.7 mL of the chosen deuterated solvent.

e Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until
the solid is completely dissolved, ensuring a homogeneous solution.

« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool into a clean NMR tube to prevent shimming issues.

'H NMR Spectroscopy Acquisition

e Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal
dispersion.

e Acquisition Parameters:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this
concentration.

o Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
o Acquisition Time (AQ): Approximately 2-4 seconds to ensure good digital resolution.

o Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire
proton chemical shift range.

e Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum to obtain pure absorption peaks.
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o Calibrate the chemical shift scale by setting the residual solvent peak to its known value
(e.g., CDCIls at 7.26 ppm).

o Integrate the signals to determine the relative number of protons.

3C NMR Spectroscopy Acquisition

e Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz *H
frequency) is standard.

e Acquisition Parameters:

o

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments) is typically used to simplify the spectrum to single lines for each carbon.

o Number of Scans (NS): Due to the low natural abundance of 3C, a larger number of scans
is required, typically ranging from 1024 to 4096 or more, depending on the sample
concentration.

o Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
o Acquisition Time (AQ): Around 1-2 seconds.

o Spectral Width (SW): A spectral width of 200-250 ppm is necessary to encompass the full
range of carbon chemical shifts.

e Processing:
o Apply a Fourier transform to the FID.
o Phase the spectrum.

o Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the
CDCls triplet at 77.16 ppm).

Visualization of Molecular Structure and NMR
Assighments
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The following diagram illustrates the chemical structure of 5-methylpyridine-3-carbonitrile
with annotated positions for NMR signal assignment. The predicted chemical shifts are based
on the analogue data and general principles of NMR spectroscopy.

Figure 1. Structure of 5-methylpyridine-3-carbonitrile with predicted NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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